molecular formula C17H32N4S B14712655 1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione CAS No. 13190-24-4

1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione

Katalognummer: B14712655
CAS-Nummer: 13190-24-4
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: MIYDXNZEFBJPRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione is a chemical compound with a unique structure that includes an imidazolidine-2-thione core This compound is known for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione typically involves the reaction of imidazolidine-2-thione with cyclohexylamine. One common method is the condensation reaction, where imidazolidine-2-thione is reacted with cyclohexylamine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its ability to form hydrogen bonds and interact with biological membranes contributes to its antimicrobial and anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione is unique due to the presence of cyclohexylamino groups, which enhance its chemical stability and biological activity. This makes it more effective in certain applications compared to its analogs .

Eigenschaften

CAS-Nummer

13190-24-4

Molekularformel

C17H32N4S

Molekulargewicht

324.5 g/mol

IUPAC-Name

1,3-bis[(cyclohexylamino)methyl]imidazolidine-2-thione

InChI

InChI=1S/C17H32N4S/c22-17-20(13-18-15-7-3-1-4-8-15)11-12-21(17)14-19-16-9-5-2-6-10-16/h15-16,18-19H,1-14H2

InChI-Schlüssel

MIYDXNZEFBJPRD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NCN2CCN(C2=S)CNC3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.